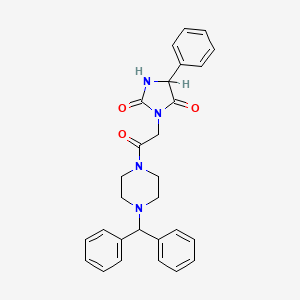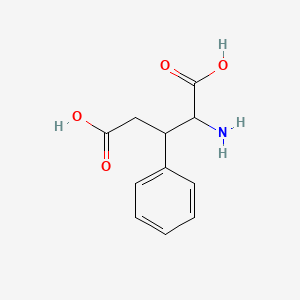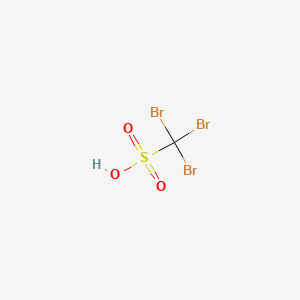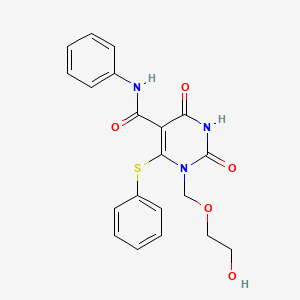![molecular formula C17H15N3O3S2 B12795186 Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate CAS No. 76275-90-6](/img/structure/B12795186.png)
Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 359285 is a compound of interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 359285 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through controlled reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of NSC 359285 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 359285 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 359285 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NSC 359285 depend on the specific reaction conditions and reagents used. These products can include various derivatives that retain the core structure of NSC 359285 but with modified functional groups.
Scientific Research Applications
NSC 359285 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: NSC 359285 is studied for its effects on cellular processes and its potential as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 359285 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they generally involve key enzymes and receptors in the cell.
Comparison with Similar Compounds
NSC 359285 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 359286: Shares a similar core structure but with different functional groups.
NSC 359287: Another related compound with distinct chemical properties.
NSC 359288: Known for its unique reactivity and applications.
Each of these compounds has its own set of properties and applications, making NSC 359285 unique in its specific uses and effects.
Properties
CAS No. |
76275-90-6 |
|---|---|
Molecular Formula |
C17H15N3O3S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-17(22)13-10-25-16(20-13)12-9-24-14(19-12)7-8-18-15(21)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,21) |
InChI Key |
UPFWCEADSMXVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)


